![molecular formula C14H13N3O2S B2815077 N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 701245-42-3](/img/structure/B2815077.png)
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C9H11N3O2S . It is a heteropolycyclic compound, which means it contains more than one type of ring in its structure .Physical And Chemical Properties Analysis
The average weight of this compound is 225.268, and its monoisotopic weight is 225.057197301 . Other physical and chemical properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide derivatives are crucial for exploring their potential biological activities. For instance, Levai et al. (2002) discussed the synthesis of tetrahydrobenzofuran derivatives through oxidation processes, which is a testament to the versatility of related compounds in chemical synthesis (Levai et al., 2002).
Antimicrobial and Antifungal Activities
- Research on derivatives of this compound shows promising antibacterial and antifungal properties. For example, Palkar et al. (2017) synthesized novel analogs displaying significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Palkar et al., 2017).
Anticancer Evaluation
- Some derivatives have been evaluated for their anticancer properties. Ravinaik et al. (2021) synthesized and assessed various derivatives for anticancer activity against multiple cancer cell lines, showing moderate to excellent activities, which suggests their potential in cancer therapy research (Ravinaik et al., 2021).
Green Chemistry Approaches
- The compound and its derivatives have also been involved in studies adhering to green chemistry principles. Horishny and Matiychuk (2020) reported the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a green solvent, demonstrating environmentally friendly synthetic pathways (Horishny & Matiychuk, 2020).
Novel Synthesis Routes
- Additionally, studies have explored novel synthesis routes for related compounds. Adhami et al. (2012) achieved the synthesis of thiadiazolobenzamide and its complexes, indicating new methods for producing complex derivatives with potential biological activities (Adhami et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
This could lead to alterations in the cell cycle, potentially slowing cell division or inducing apoptosis (cell death) in cells with DNA damage .
Biochemical Pathways
The compound’s action on Chk1 affects the DNA Damage Response (DDR) pathway . By inhibiting Chk1, the compound may disrupt the normal response to DNA damage, leading to cell cycle arrest, DNA repair, or apoptosis . This could have downstream effects on cell proliferation and survival.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with Chk1 and the subsequent effects on the DDR pathway. Potential outcomes could include slowed cell division, increased DNA repair, or induced cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s binding to Chk1, or affect its stability and thus its ability to exert its effects .
Eigenschaften
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-3,5-6H,4,7-8H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDYLNJPPOWVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)
![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2814999.png)
![Ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)
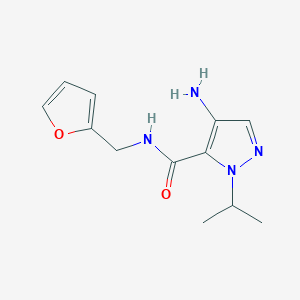
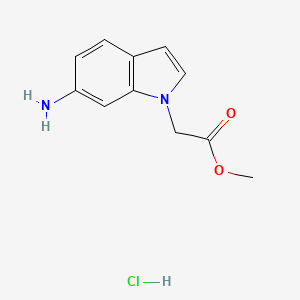
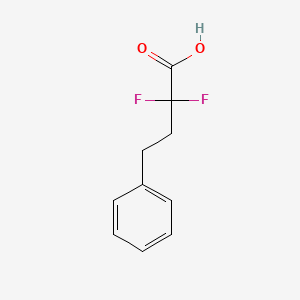
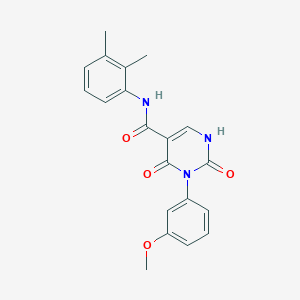
![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)


![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)
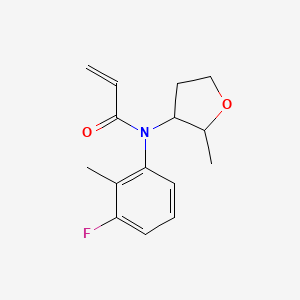
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)